1-Cyano-N,N-dimethylmethanesulfonamide

Description

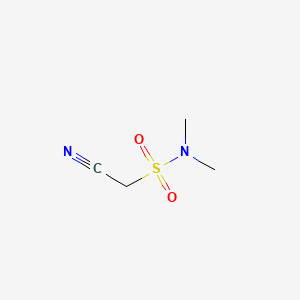

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-6(2)9(7,8)4-3-5/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLLRLMSCNHPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653794 | |

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926265-18-1 | |

| Record name | 1-Cyano-N,N-dimethylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 1 Cyano N,n Dimethylmethanesulfonamide

Nucleophilic Reactivity at the Sulfur and Carbon Centers of the Sulfonamide and Cyano Moieties

The presence of highly electronegative oxygen and nitrogen atoms renders the sulfur atom of the sulfonamide group and the carbon atom of the cyano group electrophilic, making them susceptible to nucleophilic attack.

The sulfur atom in the N,N-dimethylmethanesulfonamide moiety is electron-deficient due to the adjacent sulfonyl oxygens and the nitrogen atom, making it a hard electrophilic center. Strong nucleophiles can attack this sulfur center, potentially leading to the cleavage of the sulfur-carbon or sulfur-nitrogen bond. However, the N,N-dimethyl substitution on the sulfonamide nitrogen generally makes it a stable functional group. organic-chemistry.org

The carbon atom of the cyano group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. It readily undergoes nucleophilic addition reactions. chemistrysteps.com A wide range of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), hydrides, and amines, can add across the triple bond. libretexts.org For instance, the reaction with Grignard reagents typically leads to the formation of an intermediate imine anion, which upon aqueous work-up yields a ketone. libretexts.org

The nitrogen atom of the cyano group, with its lone pair of electrons, can also exhibit nucleophilic character, particularly in the formation of metal complexes or in reactions like the Ritter reaction, where the nitrile attacks a carbocation. chemistrysteps.com

Electrophilic Transformations Involving the Cyano and Sulfonyl Groups

While the primary reactivity of the cyano and sulfonyl groups is electrophilic in nature at the carbon and sulfur centers respectively, the molecule can participate in electrophilic transformations under specific conditions.

Compounds structurally similar to 1-Cyano-N,N-dimethylmethanesulfonamide, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are known to act as electrophilic cyanating agents. nih.gov These reagents transfer a "CN+" equivalent to a nucleophile. nih.gov The N-cyano-N-sulfonamide functionality activates the cyano group for attack by nucleophiles, with the sulfonamide portion acting as a good leaving group. nih.gov It is plausible that this compound could be utilized in a similar fashion for the cyanation of various nucleophiles, including carbanions, enolates, and electron-rich aromatic compounds. youtube.comrsc.org The reaction would proceed via nucleophilic attack on the cyano carbon, followed by the departure of the N,N-dimethylmethanesulfonamide anion.

| Nucleophile | Cyanating Agent | Product | Reference |

| Grignard Reagent (ArMgX) | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Aryl Nitrile (ArCN) | nih.gov |

| Secondary Amine | TMSCN / Bleach (in situ electrophilic cyanating agent) | Cyanamide (B42294) | nih.gov |

Radical Reactions and Single Electron Transfer Processes Mediated by this compound

The sulfonamide moiety can be involved in radical reactions. Under certain conditions, sulfonamides can be precursors to sulfonyl radicals. Single-electron oxidation of sulfonamides can lead to the formation of radical cations, which can undergo further reactions. nih.gov For instance, the oxidation of some sulfonamide drugs has been shown to produce aniline (B41778) radical cations that undergo intramolecular cyclization. nih.gov While specific studies on this compound are not prevalent, it is conceivable that it could undergo single electron transfer (SET) processes. Reduction via SET could lead to a radical anion, potentially followed by fragmentation.

The cyano group can also influence radical reactivity. The generation of a radical at the α-position (the carbon bearing both the cyano and sulfonamide groups) would be stabilized by both the electron-withdrawing cyano and sulfonyl groups.

Cycloaddition Chemistry and Heterocycle Formation Involving the Cyano Group

The carbon-nitrogen triple bond of the cyano group is a versatile dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles, leading to the formation of five-membered heterocycles. sci-rad.com Structurally related N-cyano sulfoximines have been shown to react with 1,3-dipoles like hydrazonoyl chlorides and imidoyl chlorides to yield N-1,2,4-triazolyl and N-1,2,4-oxadiazolyl substituted sulfoximines, respectively. jmu.edujyu.fi

By analogy, this compound could react with various 1,3-dipoles such as azides, nitrile oxides, and nitrones to afford a variety of five-membered heterocyclic systems, with the sulfonamide moiety appended to the ring. These reactions are often highly regioselective. sci-rad.com

| 1,3-Dipole | Dipolarophile | Heterocyclic Product | Reference |

| Hydrazonoyl Chloride | N-Cyano Sulfoximine | N-1,2,4-Triazolyl Sulfoximine | jmu.edujyu.fi |

| Imidoyl Chloride | N-Cyano Sulfoximine | N-1,2,4-Oxadiazolyl Sulfoximine | jmu.edujyu.fi |

Furthermore, the cyano group can participate in the synthesis of heterocycles through other pathways, such as reactions with bifunctional nucleophiles. researchgate.netresearchgate.netrsc.org

Carbanion-Mediated Reactions and Related Transformations

The hydrogen atom on the carbon adjacent to both the cyano and the sulfonyl group is acidic due to the electron-withdrawing nature of these two groups. This allows for the ready formation of a stabilized carbanion upon treatment with a suitable base. nih.govsiue.edu

This carbanion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides.

Aldol-type reactions: Addition to aldehydes and ketones.

Michael additions: Conjugate addition to α,β-unsaturated systems.

Intramolecular reactions of such carbanions are also possible. For instance, if an appropriate leaving group is present elsewhere in the molecule, intramolecular cyclization can occur. nih.gov A notable transformation in this context is the Carbanion-mediated Sulfonate (Sulfonamide) Intramolecular Cyclization (CSIC) reaction, where an intramolecular Thorpe-Ziegler type condensation can lead to cyclic systems.

Functional Group Interconversions and Derivatization Studies

The cyano and sulfonamide groups in this compound can be chemically transformed into other functional groups, allowing for its use as a versatile synthetic intermediate.

The cyano group can be:

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.org The hydrolysis typically proceeds through an intermediate amide, which can sometimes be isolated.

Reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comorganic-chemistry.org Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can effect a partial reduction to an aldehyde after an aqueous workup. youtube.com

Converted to a ketone by reaction with an organometallic reagent followed by hydrolysis. libretexts.org

Removed (decyanation) under certain reductive conditions, for example, using a rhodium catalyst with a hydrosilane. organic-chemistry.org

The N,N-dimethylsulfonamide group is generally a robust functional group and is often used as a protecting group for amines due to its stability. organic-chemistry.org Cleavage of the S-N or S-C(cyano) bond would require harsh conditions.

| Starting Functional Group | Reagents | Product Functional Group | Reference |

| Nitrile | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid/Amide | chemistrysteps.com |

| Nitrile | LiAlH₄ | Primary Amine | youtube.comorganic-chemistry.org |

| Nitrile | DIBAL-H, then H₃O⁺ | Aldehyde | youtube.com |

| Nitrile | 1. RMgX 2. H₃O⁺ | Ketone | libretexts.org |

Mechanistic and Kinetic Investigations of Reactions Involving 1 Cyano N,n Dimethylmethanesulfonamide

Elucidation of Reaction Mechanisms Through Experimental Probes

The elucidation of reaction mechanisms for a compound like 1-Cyano-N,N-dimethylmethanesulfonamide would heavily rely on a variety of experimental probes designed to identify intermediates, transition states, and the sequence of bond-forming and bond-breaking events. Techniques such as crossover experiments are fundamental in determining whether a reaction proceeds through an intramolecular or intermolecular pathway. In these experiments, two similar but isotopically labeled or structurally distinct reactants are run in the same reaction vessel. The absence of "crossed" products would suggest an intramolecular mechanism.

Furthermore, the deliberate trapping of suspected reactive intermediates using specific trapping agents can provide strong evidence for their existence. For instance, if a radical mechanism is suspected, radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) would be introduced into the reaction mixture. The identification of a TEMPO adduct of the proposed intermediate by techniques such as mass spectrometry would lend significant support to a radical pathway.

Spectroscopic methods, including in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for monitoring the progress of a reaction in real-time. These techniques can help in the identification of transient species and provide structural information about intermediates that may not be isolable.

Kinetic Profiling and Determination of Rate-Limiting Steps

Kinetic profiling is crucial for understanding the factors that control the speed of a reaction. To determine the rate law of a reaction involving this compound, a series of experiments would be conducted where the concentration of each reactant is systematically varied while keeping others constant. The order of the reaction with respect to each component is then determined by analyzing the effect of these concentration changes on the initial reaction rate.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound with a Nucleophile (Nu)

| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the experimental design.

Influence of Reaction Conditions on Pathway Selectivity and Efficiency

The course of a chemical reaction can be profoundly influenced by the conditions under which it is run. For reactions involving a polar molecule like this compound, the choice of solvent is critical. Aprotic polar solvents might favor certain pathways by solvating charged intermediates, while nonpolar solvents could favor others. The effect of temperature is also a key parameter; higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts by providing enough energy to overcome the activation barriers of competing reaction pathways.

The presence of a catalyst can dramatically alter the selectivity and efficiency of a reaction. For instance, a Lewis acid catalyst could coordinate to the nitrogen or oxygen atoms of the sulfonyl group, activating the molecule towards nucleophilic attack. Conversely, a base could deprotonate a nucleophile, increasing its reactivity. Systematic screening of different solvents, temperatures, and catalysts would be necessary to optimize a desired transformation.

Table 2: Hypothetical Influence of Solvent on the Yield of a Product in a Reaction of this compound

| Solvent | Dielectric Constant | Product Yield (%) |

| Dichloromethane | 9.1 | 45 |

| Acetonitrile | 37.5 | 78 |

| Toluene | 2.4 | 15 |

This is a hypothetical data table to illustrate the experimental design.

Isotopic Labeling Studies for Mechanistic Delineation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. In the context of this compound, one could synthesize the molecule with a heavy isotope, such as ¹³C at the cyano carbon or ¹⁵N in the cyanamide (B42294) nitrogen.

By analyzing the position of the isotopic label in the reaction products using mass spectrometry or NMR spectroscopy, it is possible to map out the bond reorganization processes. For example, in a rearrangement reaction, determining whether the labeled atom has migrated to a new position within the molecule can differentiate between various proposed mechanistic pathways. Such studies are often considered definitive in the elucidation of complex reaction mechanisms.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 Cyano N,n Dimethylmethanesulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise bonding and connectivity within a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

For 1-Cyano-N,N-dimethylmethanesulfonamide, the primary analogous compound for which NMR data is available is N,N-dimethylmethanesulfonamide. In the ¹H NMR spectrum of N,N-dimethylmethanesulfonamide, two distinct signals are anticipated. chemicalbook.com The protons of the methyl group attached to the sulfur atom are expected to appear as a singlet, as are the protons of the two methyl groups attached to the nitrogen atom. chemicalbook.com The introduction of an electron-withdrawing cyano group at the alpha-carbon in this compound would significantly deshield the adjacent proton, causing a downfield shift in its resonance.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the parent compound, N,N-dimethylmethanesulfonamide, signals for the methyl carbons are expected. The introduction of the cyano group in this compound would introduce two new signals: one for the alpha-carbon and one for the cyano carbon itself. The cyano carbon typically resonates in the 110-125 ppm region of the spectrum.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 - 3.5 | Singlet | N(CH₃)₂ |

| ¹H | ~4.0 - 4.5 | Singlet | CH-CN |

| ¹³C | ~35 - 40 | Quartet | N(CH₃)₂ |

| ¹³C | ~50 - 60 | Doublet | CH-CN |

| ¹³C | ~115 - 120 | Singlet | CN |

This table presents predicted data based on established chemical shift trends and analysis of analogous compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Structural Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.netnih.gov These methods are exceptionally useful for identifying the presence of specific functional groups, each of which has a characteristic set of vibrational frequencies. researchgate.netnih.gov

For this compound, several key functional groups will give rise to distinct peaks in the IR and Raman spectra. The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. rsc.org The cyano group (C≡N) has a very sharp and intense absorption in a region of the IR spectrum that is typically free from other signals. rsc.org The various C-H and C-N bonds will also have characteristic stretching and bending vibrations.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Intensity |

| C-H Stretch (aliphatic) | 2950 - 3050 | IR/Raman | Medium |

| C≡N Stretch | 2240 - 2260 | IR | Strong, Sharp |

| SO₂ Asymmetric Stretch | 1320 - 1350 | IR/Raman | Strong |

| SO₂ Symmetric Stretch | 1140 - 1160 | IR/Raman | Strong |

| C-N Stretch | 1050 - 1250 | IR | Medium |

| S-N Stretch | 890 - 920 | IR | Medium |

This table presents predicted data based on established group frequencies and analysis of analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be unequivocally established. longdom.org Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, the resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. waters.com

For this compound (C₄H₈N₂O₂S), the exact mass of the molecular ion [M]⁺ can be calculated. Upon electron ionization, the molecule is expected to undergo predictable fragmentation pathways. Likely fragmentations include the loss of a methyl group, the sulfonyl group, or the cyano group, leading to the formation of characteristic fragment ions.

Predicted HRMS Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 148.0306 | Molecular Ion |

| [M-CH₃]⁺ | 133.0075 | Loss of a methyl group |

| [M-SO₂]⁺ | 84.0687 | Loss of sulfur dioxide |

| [M-CN]⁺ | 122.0432 | Loss of the cyano group |

This table presents predicted data based on the calculated exact mass and common fragmentation patterns of related organic molecules.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

While no crystal structure for this compound has been reported, analysis of related sulfonamide structures reveals common conformational preferences. umich.edunih.gov The geometry around the sulfur atom is expected to be tetrahedral, and the sulfonamide group can adopt various conformations due to rotation around the S-N and S-C bonds. umich.edunih.gov The presence of the cyano group may influence the crystal packing through dipole-dipole interactions.

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (common for organic molecules) |

| S-C Bond Length | ~1.80 Å |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.45 Å |

| C-C≡N Angle | ~178-180° |

This table presents predicted data based on the analysis of crystal structures of analogous sulfonamides.

Advanced Spectroscopic Techniques for Dynamic Process Analysis (e.g., variable temperature NMR)

Molecules are not static entities and can undergo various dynamic processes, such as conformational changes through bond rotation. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that are indicative of conformational exchange. nih.gov At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of individual conformers. As the temperature is raised, the rate of exchange increases, leading to the coalescence of signals.

For this compound, rotation around the S-C and S-N bonds could lead to the existence of different conformers in solution. VT NMR studies would be instrumental in determining the energy barriers for these rotational processes and identifying the most stable conformer in solution.

Theoretical and Computational Chemistry Studies on 1 Cyano N,n Dimethylmethanesulfonamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the molecular structure and energetic properties of 1-Cyano-N,N-dimethylmethanesulfonamide. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. DFT, particularly with hybrid functionals like B3LYP, in conjunction with basis sets such as 6-311++G(d,p), is frequently employed to strike a balance between computational cost and accuracy for organic molecules. nih.govnih.govcomu.edu.tr

These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry around the sulfur atom is expected to be a distorted tetrahedron. mdpi.com The planarity and orientation of the cyano and N,N-dimethylamino groups relative to the sulfonyl moiety are critical aspects of its structure. A comparison between calculated and experimental data, often from X-ray crystallography for similar molecules, can validate the chosen computational model. dartmouth.edu

Furthermore, quantum chemical calculations provide access to the electronic properties of the molecule. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential map can be determined. These calculations help in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity. The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. nih.gov

Table 1: Hypothetical Geometric Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S=O | 1.435 | O=S=O | 122.5 |

| S-C | 1.780 | C-S-N | 105.0 |

| S-N | 1.650 | S-N-C(methyl) | 118.0 |

| N-C(methyl) | 1.460 | C(methyl)-N-C(methyl) | 116.0 |

| C-C≡N | 1.480 | S-C-C | 110.0 |

| C≡N | 1.150 | C-C≡N | 179.0 |

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, DFT calculations can be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental spectra, can aid in the assignment of peaks and provide confidence in the determined molecular structure in solution. mdpi.com

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. The calculated spectrum can be compared with an experimental Fourier-Transform Infrared (FT-IR) spectrum to identify characteristic functional group frequencies, such as the C≡N stretch, the S=O stretches of the sulfonyl group, and the C-N stretches of the dimethylamino group. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | δ (ppm) for N-CH₃ | 2.95 | 2.90 |

| ¹³C NMR | δ (ppm) for C≡N | 117.2 | 116.8 |

| IR | ν (cm⁻¹) for C≡N stretch | 2250 | 2245 |

| IR | ν (cm⁻¹) for S=O asym. stretch | 1355 | 1350 |

| UV-Vis | λ_max (nm) | 215 | 212 |

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate various potential transformations, such as nucleophilic substitution at the sulfur atom or reactions involving the cyano group.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The calculation of the activation energy, which is the energy difference between the reactants and the transition state, allows for the determination of the reaction kinetics. researchgate.net The characterization of transition states, typically by identifying a single imaginary frequency in the vibrational analysis, is a key step in confirming the proposed reaction pathway. researchgate.net For example, the mechanism of a deaminative cyanation reaction could be explored, providing insights into the step-by-step process of bond breaking and formation. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecules that are not rigid possess multiple conformations that can interconvert. Molecular dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time. For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotation around the S-C, S-N, and N-C bonds.

A significant feature of N,N-dimethyl amides and related structures is the rotational barrier around the C-N bond, which can be substantial due to the partial double bond character arising from resonance. youtube.com MD simulations can quantify this rotational barrier and identify the most stable conformations and their relative populations at a given temperature. This information is crucial for understanding how the molecule behaves in a dynamic environment, such as in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations (without biological activity focus)

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While often used in drug design to predict biological activity, QSAR can also be applied to predict chemical reactivity. nih.govacs.org

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction. This involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Multiple linear regression (MLR) or more advanced machine learning algorithms can then be used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov Such a model could identify the key structural features that govern the reactivity of this class of compounds.

Applications of 1 Cyano N,n Dimethylmethanesulfonamide in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Reagent for the Introduction of Cyano and Sulfonamide Functional Groups

1-Cyano-N,N-dimethylmethanesulfonamide serves as a bifunctional reagent, capable of introducing either a cyano (CN) group or a sulfonamide moiety into a target molecule. The N-cyano-N-sulfonylamide framework allows for distinct reactivity pathways.

The cleavage of the N–CN bond can provide an electrophilic cyanating agent. nih.gov For instance, related N-cyanosulfonamides, such as N-cyanotoluenesulfonamide (NCTS), have been successfully used in rhodium-catalyzed directed C-H cyanation of aromatic compounds, yielding various aryl nitriles in moderate to good yields. nih.gov This type of reactivity highlights the potential of the cyano group in this compound to be transferred to other molecules under catalytic conditions.

Simultaneously, the sulfonamide portion of the molecule is a critical functional group in medicinal chemistry. General methods for the synthesis of sulfonamides often involve the reaction of primary or secondary amines with sulfonyl chlorides. ijarsct.co.in More advanced one-pot methods have been developed that start from thiols, which are oxidized in situ to sulfonyl chlorides and then reacted with amines to form the desired sulfonamides under mild conditions. organic-chemistry.org This established reactivity for forming sulfonamide bonds provides a basis for how the N,N-dimethylmethanesulfonamide group from the title compound or its precursors can be incorporated into larger molecular structures.

Role as a Key Building Block for the Construction of Diverse Organic Scaffolds and Heterocycles

The cyano group is a powerful functional handle for the synthesis of heterocyclic compounds due to the polarity of its carbon-nitrogen triple bond, which allows it to react with both nucleophiles and electrophiles. quimicaorganica.org This reactivity is central to its role in intramolecular cyclizations to form rings. quimicaorganica.org Reagents containing the N-cyano functionality are instrumental in building a wide array of heterocyclic systems.

For example, dimethyl N-cyanodithioiminocarbonate, a related cyano-containing reagent, is used to synthesize a variety of heterocycles including 1,2,4-triazoles, 1,3-thiazoles, pyrimidines, and fused systems like triazolopyrimidines. researchgate.net Similarly, N-cyanoimines are well-established precursors for nitrogen-containing heterocycles. researchgate.net The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides demonstrates a modern application where a cyano-containing sulfonamide derivative undergoes cyclization to form a substituted oxazole (B20620) ring system. researchgate.net

The table below summarizes various heterocyclic systems that can be constructed using cyano-functionalized reagents, illustrating the potential pathways available for a building block like this compound.

| Heterocyclic System | Precursor Type | Synthetic Approach | Reference |

| 1,3-Oxazoles | Substituted Cyanamides & Alkynes | Gold-catalyzed heterocyclization | nih.gov |

| Indoles | N-(2-ethynylphenyl)-N-sulfonyl-cyanamides | Copper-catalyzed intramolecular aminocyanation | nih.gov |

| Pyrimidines | N-Cyanoamidines & Aroylketenes | Cyclocondensation | researchgate.net |

| 1,3,5-Oxadiazines | Cyanamide (B42294) & Hexafluoroacetone | Cycloaddition | researchgate.net |

| Pyrazolo[4,5-d]pyrimidines | Dimethyl N-cyanodithioiminocarbonate & Pyrazolone | Condensation and cyclization | researchgate.net |

| 4-Amino-1,3-oxazoles | N-(1,2,2,2-tetrachloroethyl)benzamides | Cyanation and heterocyclization | researchgate.net |

Strategies for the Development of Novel Synthetic Methods and Reagents

The unique structure of this compound and related compounds inspires the development of new synthetic methodologies. Research focuses on creating more efficient, milder, and selective reactions for incorporating cyano and sulfonamide functions.

A key strategy involves the use of transition metal catalysis. Fu and co-workers developed a rhodium-catalyzed C-H cyanation using N-Cyanotoluenesulfonamide (NCTS) as the cyanating agent, which was effective for various directing groups like oximes, pyridines, and pyrazoles. nih.gov Another innovative approach is the gold-catalyzed heterocyclization of alkynes with substituted cyanamides to produce 2-amino-1,3-oxazoles. nih.gov

Metal-free synthesis is another important avenue of development. One-pot methods for producing sulfonamides from thiols using N-chlorosuccinimide (NCS) for in situ oxidation offer an environmentally friendly alternative to traditional methods. organic-chemistry.org The development of N-sulfonylformamidines, which are structurally related to sulfonamides, can be achieved through direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) under solvent-free conditions, showcasing a green chemistry approach. researchgate.net The synthesis of N'-cyanohydrazides has been shown to be highly feasible through the reaction of N,N'-dialkylhydrazides with cyanogen (B1215507) bromide, providing a direct route to N-cyano functionalization. mdpi.com

Precursor Chemistry in the Synthesis of Advanced Intermediates

This compound can be viewed as a precursor to more complex and functionally rich molecules. Its inherent functionalities can be transformed through multi-step sequences to yield advanced intermediates for various applications.

A prominent example of a cyano-containing intermediate is 1,6-di(N³-cyano-N¹-guanidino)hexane. This compound is a valuable intermediate in the industrial synthesis of chlorhexidine, a widely used antiseptic agent. google.com The synthesis involves reacting an alkali dicyanamide (B8802431) with a hexamethylene diammonium salt, demonstrating how a simple cyano-containing unit is elaborated into a complex pharmaceutical ingredient. google.com

In another example, the synthesis of novel anticancer agents relies on cyano-containing sulfonamide precursors. The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides begins with p-aminobenzoic acid, which is converted through several steps into a 4-(N,N-dialkylsulfamoyl)-N-(1,2,2,2-tetrachloroethyl)benzamide intermediate. researchgate.net This advanced intermediate is then cyanated and cyclized to form the final bioactive heterocyclic compound. researchgate.net This pathway illustrates how the sulfonamide and a latent cyano group are strategically carried through a synthesis to build a complex final product. researchgate.net The utility of cyanoacetamides as precursors for a wide range of five- and six-membered heterocycles further underscores the importance of the cyano group in building advanced molecular intermediates. researchgate.net

Research on Derivatives and Analogs of 1 Cyano N,n Dimethylmethanesulfonamide

Design and Synthesis of Structurally Modified Analogs Bearing the Cyano-Sulfonamide Moiety

The design of analogs bearing the cyano-sulfonamide moiety is often driven by the goal of creating novel bioactive molecules or versatile synthetic intermediates. The sulfonamide group is a well-established pharmacophore found in numerous drugs, while the cyano group can act as a bioisostere for other functional groups, a reactive handle for further chemical modification, or contribute directly to biological activity through interactions with target proteins. rsc.orgresearchgate.net

The synthesis of these analogs typically involves the formation of the sulfonamide bond by reacting an amine with a sulfonyl chloride. For α-cyano sulfonamides, a key precursor is α-cyano-sulfonyl chloride. For instance, cyanomethanesulfonyl chloride has been prepared and successfully reacted with primary and secondary amines to yield the corresponding sulfonamides. scilit.com This approach allows for the introduction of diverse substituents on the nitrogen atom, leading to a library of structurally modified analogs.

A general synthetic approach is outlined below:

Step 1: Preparation of a Cyano-Sulfonyl Chloride: An alkyl or aryl backbone containing a cyano group is first converted into the corresponding sulfonyl chloride. This can be achieved through various standard procedures, such as chlorosulfonation.

Step 2: Sulfonamide Bond Formation: The synthesized cyano-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct. This reaction is broadly applicable and allows for the synthesis of a wide range of N-substituted cyano-sulfonamides. ijarsct.co.in

The table below summarizes representative synthetic approaches to cyano-sulfonamide analogs.

| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Reference |

| Cyanomethanesulfonyl chloride | Primary/Secondary Amine | Nucleophilic Acyl Substitution | α-Cyano-sulfonamides | scilit.com |

| Aryl/Alkyl Sulfonyl Chloride | Aminoacetonitrile | Nucleophilic Acyl Substitution | N-(cyanomethyl)sulfonamides | |

| 4-Cyanobenzenesulfonyl chloride | Secondary Amine | Nucleophilic Acyl Substitution | N-Aryl-N-Alkyl-4-cyanobenzenesulfonamides | researchgate.netnih.gov |

The design of these molecules can be inspired by natural products or existing synthetic drugs. nih.gov For example, by integrating natural arylsulfonamide structures with other pharmacophores like carboxamides, novel derivatives with potential cytotoxic activities have been synthesized. nih.gov The modular nature of sulfonamide synthesis allows for a combinatorial approach to generate diverse libraries of compounds for screening.

Investigation of Structure-Reactivity Relationships within Series of Derivatives

The reactivity of cyano-sulfonamide derivatives is governed by the interplay between the electron-withdrawing nature of both the sulfonyl and the cyano groups. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity can be modulated by the substituents on the sulfonamide nitrogen and the carbon backbone.

Key aspects of their structure-reactivity relationships include:

Acidity of α-Protons: In analogs where the cyano group is attached to a carbon atom that also bears a proton (α-cyano sulfonamides), this proton is significantly acidic due to the stabilizing effect of both adjacent electron-withdrawing groups. This allows for facile deprotonation and subsequent alkylation or other reactions at the α-carbon.

Electrophilicity of the Nitrile Carbon: The nitrile group can undergo addition reactions with nucleophiles. The rate of these reactions is influenced by the electronic properties of the rest of the molecule. Electron-donating groups elsewhere in the molecule may reduce the electrophilicity of the nitrile carbon, while additional electron-withdrawing groups would enhance it. nih.gov

Stability of the Sulfonamide Bond: The sulfonamide bond is generally stable. However, in certain contexts, such as in 4-cyanobenzenesulfonamides, this group can be cleaved under specific conditions (e.g., using a thiol and a base), allowing it to be used as a protective group for amines in multi-step synthesis. researchgate.netnih.gov

The table below illustrates how structural modifications can influence reactivity.

| Structural Feature | Effect on Reactivity | Potential Application |

| α-Proton to Cyano Group | Increased acidity | α-Functionalization, carbanion chemistry |

| Electron-withdrawing groups on the aryl ring (e.g., in arylsulfonamides) | Increased electrophilicity of nitrile and acidity of N-H protons (if present) | Enhanced reactivity in cycloadditions or as covalent inhibitors |

| Bulky substituents on the sulfonamide nitrogen | Steric hindrance | Directing group in stereoselective synthesis, reduced rate of nucleophilic attack |

Computational methods, such as Density Functional Theory (DFT), can be employed to study the reactivity of these molecules by calculating properties like the Fukui function, which helps to identify the most reactive sites within a molecule. nih.gov

Exploration of Hybrid Molecular Systems Incorporating Sulfonamide and Cyano Functionalities

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in drug discovery. This can lead to compounds with improved potency, dual-action mechanisms, or novel biological activities. The sulfonamide and cyano functionalities have been incorporated into various hybrid molecular systems. researchgate.net

Examples of such hybrid systems include:

Sulfonamide-Triazine Hybrids: A series of sulfonamide-triazine hybrid molecules have been synthesized by reacting cyanuric chloride with various sulfonamides. nih.gov These compounds were designed to combine the anticancer properties associated with both the triazine and sulfonamide scaffolds. Biological evaluation of these hybrids has shown promising results against cancer cell lines. nih.gov

Sulfonamide-Pleuromutilin Hybrids: Novel hybrid molecules have been created by linking sulfonamides to the antimicrobial agent pleuromutilin. nih.gov These hybrids demonstrated potent antimicrobial activities, in some cases exceeding that of the parent compounds, suggesting a synergistic effect of the two moieties. nih.gov

Sulfonamide Hybrids with Other Heterocycles: The sulfonamide group has been hybridized with a wide array of other pharmaceutically active heterocycles, including coumarin, indole, quinoline, pyrazole, and thiazole. researchgate.net These efforts aim to develop agents for a variety of therapeutic areas, including cancer, inflammation, and infectious diseases.

The design rationale for these hybrids often involves using a flexible linker to connect the two pharmacophores, allowing them to bind to their respective targets optimally. The cyano group within these hybrids can serve various roles, from being a key part of one of the pharmacophores to acting as a fine-tuning element for the molecule's physicochemical properties.

| Hybrid System | Constituent Pharmacophores | Therapeutic Target/Application | Reference |

| Sulfonamide-Triazine | Sulfonamide, 1,3,5-Triazine | Anticancer (e.g., PI3Kα inhibition) | nih.gov |

| Sulfonamide-Pleuromutilin | Sulfonamide, Pleuromutilin | Antibacterial | nih.gov |

| Sulfonamide-Coumarin | Sulfonamide, Coumarin | Anticancer, Carbonic Anhydrase Inhibition | researchgate.net |

| Sulfonamide-Indole | Sulfonamide, Indole | Anticancer, Anti-inflammatory | researchgate.net |

Synthesis of Cyclic Sulfonamide (Sultam) and Sulfone (Sultone) Analogs via Relevant Reactions

Acyclic sulfonamides, including those bearing a cyano group, can serve as precursors for the synthesis of cyclic sulfonamides, known as sultams. Sultams are an important class of heterocycles in medicinal chemistry, often exhibiting enhanced biological activity and improved pharmacokinetic profiles compared to their acyclic counterparts. nih.gov Similarly, related precursors can be used to synthesize cyclic sulfones, or sultones.

Several synthetic strategies have been developed for the cyclization of acyclic sulfonamides:

Intramolecular C-H Amidation: A direct method for sultam synthesis involves the intramolecular amidation of C(sp³)-H bonds. Iron-catalyzed reactions have been reported that efficiently convert linear sulfonamides into five- or six-membered sultams in good yields. nih.govresearchgate.net A suitably functionalized derivative of 1-Cyano-N,N-dimethylmethanesulfonamide could potentially undergo such a cyclization.

Carbanion-Mediated Intramolecular Cyclization (CSIC): This reaction is particularly relevant for cyano-containing precursors. It involves the deprotonation of a carbon atom (often activated by a nitrile group) to form a carbanion, which then acts as a nucleophile in an intramolecular reaction to form the cyclic structure.

Ring-Closing Metathesis (RCM): If the acyclic sulfonamide contains two terminal alkene functionalities, RCM can be a powerful tool for the synthesis of unsaturated sultams.

The nitrile group plays a crucial role in many sultam and sultone syntheses, either by directly participating in the cyclization reaction or by activating an adjacent position to facilitate the key bond-forming step.

The table below provides an overview of methods for synthesizing sultams and sultones from acyclic precursors.

| Reaction Type | Precursor Requirement | Product | Key Features | Reference(s) |

| Iron-Catalyzed C-H Amidation | Acyclic sulfonamide with accessible C(sp³)-H bonds | Sultam | Direct, utilizes readily available catalysts | nih.govresearchgate.net |

| CSIC Reaction | Sulfonamide with a nitrile group and a leaving group | Sultam | Utilizes the activating nature of the cyano group | |

| Ring-Closing Metathesis | Dienic acyclic sulfonamide | Unsaturated Sultam | Forms cyclic structures with double bonds | nih.gov |

| Sulfonation of Olefins | Olefin with a sulfonate precursor | Sultone | Direct formation of the cyclic sulfonate ester | acs.org |

These synthetic methodologies provide a versatile toolkit for transforming simple, acyclic cyano-sulfonamides into more complex and conformationally constrained cyclic analogs, thereby expanding the chemical space for drug discovery and development.

Emerging Trends and Future Research Perspectives for 1 Cyano N,n Dimethylmethanesulfonamide Chemistry

Exploration of Unconventional Reactivity Modes and Undiscovered Transformations

The unique juxtaposition of a cyano group directly attached to a sulfonamide nitrogen in 1-Cyano-N,N-dimethylmethanesulfonamide suggests several avenues for exploring unconventional reactivity. The N-cyano group is a powerful electrophile and can also participate in cycloaddition reactions. Its reactivity can be tuned by the electronic nature of the sulfonamide moiety.

Future research could focus on the following areas:

Cycloaddition Reactions: The cyano group is a known participant in [3+2] and [2+2] cycloadditions. Investigating the reactivity of this compound with various dipoles and dipolarophiles could lead to the synthesis of novel heterocyclic systems. For instance, reaction with azides could yield tetrazoles, while reaction with nitrile oxides could afford oxadiazoles.

Activation of the Sulfonamide N-S Bond: The electron-withdrawing nature of the cyano group could weaken the N-S bond of the sulfonamide, potentially enabling novel cleavage and functionalization reactions that are not readily accessible with traditional sulfonamides.

Reductive and Oxidative Transformations: Systematic studies on the reduction of the cyano group in the presence of the sulfonamide moiety could provide pathways to novel amine derivatives. Conversely, oxidation of the sulfur atom could be explored to access higher oxidation states with potentially unique properties.

A comparative analysis of the reactivity of this compound with related N-cyano compounds could provide valuable insights into its unique chemical behavior.

| Compound | Key Reactive Site | Potential Transformations |

| This compound | N-CN | Cycloadditions, Nucleophilic additions |

| Dimethyl N-cyanodithioiminocarbonate | N-CN, C=S | Heterocycle synthesis researchgate.net |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide | N-CN | Bioconjugation, Cyclization mdpi.com |

This table presents a speculative comparison based on the known reactivity of related compounds.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis has revolutionized modern chemical research and production, offering enhanced safety, efficiency, and scalability. nih.govmdpi.comnih.govyoutube.com The chemistry of this compound is well-suited for exploration and optimization using these technologies.

Flow Synthesis of this compound: Continuous flow reactors could enable the safe and controlled synthesis of the target molecule, potentially from N,N-dimethylmethanesulfonamide and a cyanating agent. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities compared to batch processes. researchgate.net

Automated Library Synthesis: An automated synthesis platform could be employed to rapidly generate a library of derivatives of this compound by varying the substituents on the sulfonamide or by performing a range of reactions on the cyano group. This high-throughput approach would accelerate the discovery of new compounds with desirable properties.

The integration of in-line analytical techniques, such as IR or NMR spectroscopy, would allow for real-time reaction monitoring and optimization, further enhancing the efficiency of the synthetic process.

Sustainable Synthesis Methodologies and Green Chemistry Innovations

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to minimize environmental impact. Future research on this compound should prioritize the development of sustainable synthetic routes.

Key areas of focus include:

Catalytic C-H Cyanation: Exploring the direct C-H cyanation of N,N-dimethylmethanesulfonamide would be a highly atom-economical approach to the target molecule, avoiding the need for pre-functionalized starting materials.

Use of Greener Solvents: Investigating the synthesis in environmentally benign solvents such as water, ionic liquids, or deep eutectic solvents would significantly reduce the environmental footprint of the process.

Energy-Efficient Synthesis: The use of alternative energy sources like microwave irradiation or mechanochemistry could lead to faster reaction times and reduced energy consumption.

The development of a truly green synthesis for this compound would not only be environmentally beneficial but also economically advantageous.

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Development of catalytic C-H cyanation methods. |

| Safer Solvents and Auxiliaries | Utilization of water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Application of microwave or mechanochemical synthesis. |

| Catalysis | Use of recyclable and highly efficient catalysts. |

This table outlines potential green chemistry approaches for the synthesis of the target compound.

Potential in Advanced Materials Science from a Chemical Structure Perspective (e.g., novel solvent systems or electrolyte components derived from related structures)

The unique electronic and structural features of this compound suggest its potential utility, or the utility of its derivatives, in the field of materials science. The combination of a polar sulfonamide group and a cyano group could lead to materials with interesting properties.

Electrolyte Components: The high polarity and potential for high dielectric constants in sulfonamide-based structures make them interesting candidates for electrolyte components in batteries and capacitors. The presence of the cyano group could further enhance the electrochemical stability and ionic conductivity. For instance, N,N-Dimethyltrifluoromethanesulfonamide is known for its flame-retardant properties in electrochemical cells. msesupplies.com

Novel Solvent Systems: The structural similarity to aprotic polar solvents like DMF suggests that derivatives of this compound could be explored as novel, high-boiling point solvents with unique solvency characteristics.

Precursors to Functional Polymers: The reactive cyano group could serve as a handle for polymerization or for grafting onto existing polymer backbones, leading to the creation of functional materials with tailored properties.

Further investigation into the physical and chemical properties of this compound and its derivatives is warranted to fully assess their potential in materials science.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 926265-18-1 | C3H6N2O2S | 134.16 |

| N,N-Dimethylmethanesulfonamide | 918-05-8 | C3H9NO2S | 123.17 |

| N,N-Dimethyltrifluoromethanesulfonamide | 28048-17-1 | C3H6F3NO2S | 177.15 |

This table provides basic information for the target compound and structurally related molecules. msesupplies.comnih.govchemicalbook.comscbt.com

Interdisciplinary Research Opportunities in Pure Chemical Sciences

The study of this compound is not confined to synthetic and materials chemistry but also offers exciting opportunities for interdisciplinary research within the pure chemical sciences.

Computational Chemistry: Quantum chemical calculations can be employed to predict the geometric and electronic structure, reactivity, and spectroscopic properties of the molecule. Such studies can guide experimental work and provide a deeper understanding of its chemical behavior.

Physical Organic Chemistry: Detailed mechanistic studies of the reactions of this compound will contribute to the fundamental understanding of reactivity and bonding in this class of compounds. This could involve kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates.

Supramolecular Chemistry: The polar nature of the molecule suggests that it could participate in non-covalent interactions, such as hydrogen bonding (if appropriate functional groups are introduced) and dipole-dipole interactions. The study of its self-assembly or its interactions with other molecules could lead to the development of novel supramolecular structures.

The exploration of this compound at the intersection of different chemical disciplines will undoubtedly lead to a more comprehensive understanding of its properties and potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Cyano-N,N-dimethylmethanesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of halogenated precursors (e.g., 1-Chloro-N,N-dimethylmethanesulfonamide) with cyanide sources (e.g., KCN or NaCN) in aprotic solvents like dichloromethane at controlled temperatures (0–25°C). Optimization includes using catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity and monitoring progress via TLC or HPLC. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify dimethylamino protons (δ ~2.8–3.2 ppm as singlet) and sulfonamide S=O groups (¹³C δ ~45–50 ppm). The cyano carbon appears at δ ~115–120 ppm in ¹³C NMR.

- IR Spectroscopy : Strong absorption bands for S=O (~1320–1160 cm⁻¹) and C≡N (~2250 cm⁻¹).

Cross-referencing with analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) ensures accurate assignments .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in nucleophilic substitution reactions compared to halogenated analogs?

- Methodological Answer : The cyano group increases electrophilicity at the adjacent carbon, accelerating nucleophilic substitution compared to chloro/bromo analogs. Kinetic studies (e.g., pseudo-first-order rate constants in DMSO/water mixtures) and computational modeling (DFT calculations of charge distribution) can quantify this effect. For example, halogenated analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) show slower substitution due to weaker leaving-group stabilization .

Q. In studies reporting contradictory biological activities of sulfonamide derivatives, what methodological approaches can resolve discrepancies in structure-activity relationships (SAR)?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities.

- SAR Analysis : Compare cyano derivatives with halogenated (e.g., 1-Chloro-N,N-dimethylmethanesulfonamide) or trifluoromethyl analogs (e.g., 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide) to isolate substituent effects.

- Computational Validation : Molecular docking (AutoDock Vina) predicts binding modes with targets (e.g., enzymes), while MD simulations assess stability of interactions .

Q. What computational chemistry methods are suitable for predicting the binding affinity of this compound with biological targets, and how can these models be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use software like Schrödinger Suite or GOLD to predict binding poses with protein targets (e.g., carbonic anhydrase). Focus on hydrogen bonds with sulfonamide S=O and steric effects of the cyano group.

- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding constants. Enzymatic inhibition assays (e.g., fluorescence-based) validate computational predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform stress testing in buffered solutions (pH 1–14) at 25°C and 40°C, monitoring degradation via HPLC.

- Mechanistic Insight : The cyano group may hydrolyze to carboxylic acid under strong acidic/basic conditions. Compare with halogenated analogs (e.g., 1-Bromo-N,N-dimethylmethanesulfonamide) to differentiate substituent-specific degradation pathways .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.